5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
Description
This compound belongs to the phthalimide derivative family, characterized by a 1H-isoindole-1,3(2H)-dione core. The structure features a pyridin-2-yl group at position 2 and a 3-nitrobenzoyl moiety at position 5. Such modifications are often explored to enhance biological activity, particularly in anticonvulsant and anticancer research .
Properties
IUPAC Name |
5-(3-nitrobenzoyl)-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-18(12-4-3-5-14(10-12)23(27)28)13-7-8-15-16(11-13)20(26)22(19(15)25)17-6-1-2-9-21-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNJQYKHHOMWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359884 | |
| Record name | ST50995884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-54-9 | |
| Record name | ST50995884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid and an amine.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Addition of the Nitrophenyl Group: The nitrophenyl group can be added through a Friedel-Crafts acylation reaction, where a nitrobenzoyl chloride reacts with the isoindole core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and as a potential lead compound for drug development, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The nitrophenyl group enhances the compound's ability to interact with microbial targets. Preliminary investigations suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of this compound through a multi-step reaction involving cyclization and functionalization. The synthesized compound was evaluated for its biological activity against several cancer cell lines, yielding IC50 values that indicate effectiveness comparable to established chemotherapeutics .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light upon excitation has been explored in device fabrication, showing potential for use as an emissive layer in OLEDs .
Table 2: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 550 nm |
| Current Efficiency | 15 cd/A |
| Luminance | 5000 cd/m² |
Mechanism of Action
The mechanism of action of 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs in Anticonvulsant Research
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)
- Substituents : Phenylethyl at position 2 and nitro at position 5.
- Activity : Improved ED50 of 10 mg/kg (MES model), attributed to the electron-withdrawing nitro group enhancing sodium channel interaction.
- Molecular Docking : Higher docking score (-9.1 kcal/mol) than Compound 13, suggesting stronger binding .
Comparison with Target Compound The target compound replaces the phenylethyl group with pyridin-2-yl, which may enhance hydrogen bonding via the pyridine nitrogen. The 3-nitrobenzoyl group at position 5 likely provides steric and electronic effects distinct from the simpler nitro substituent in Compound 14.
Dichloro-Substituted Phthalimides
5,6-Dichloro-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (Compound [8])
- Substituents : Dichloro at positions 5 and 6, 2-fluorophenyl at position 2.
- Activity : Demonstrated anticancer activity (IC50: 5 µM) in preliminary studies, linked to chloro groups enhancing lipophilicity and membrane penetration .
Comparison with Target Compound
The dichloro substitution increases molecular weight and lipophilicity compared to the target compound’s nitrobenzoyl group. The fluorine atom in Compound [8] may improve metabolic stability, while the pyridine in the target compound could facilitate solubility in aqueous environments.
N-Quinolyl-Substituted Phthalimides
2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione (Compound [10])
- Substituents: Quinolin-8-yl at position 2.
- Properties: The bulky quinoline group promotes π-π interactions but may reduce solubility. Silver complexes of this compound showed antimicrobial activity .
The nitrobenzoyl moiety may also enhance redox activity compared to unsubstituted analogs.
Fluorophenyl and Aminophenoxy Derivatives
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (CAS 730981-96-1)
- Substituents: 4-Aminophenoxy at position 5, 2-fluorophenyl at position 2.
- Properties: The aminophenoxy group increases hydrogen-bonding capacity, while fluorine enhances electronegativity .
Comparison with Target Compound The 3-nitrobenzoyl group in the target compound is more electron-withdrawing than aminophenoxy, which could influence reactivity in biological systems. The fluorophenyl group in both compounds may contribute to similar metabolic stability.
Biological Activity
5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 406200-59-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole core with a pyridine ring and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 300.29 g/mol. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
- Antiviral Activity : Research indicates that derivatives of isoindole compounds exhibit antiviral properties by interfering with viral replication processes. While specific data on this compound's antiviral activity is limited, its structural analogs have shown promise against viruses such as HIV and Hepatitis C .
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects against cancer cell lines. The presence of the nitrophenyl group could enhance its interaction with cellular targets, potentially leading to apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound.
| Activity Type | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | Inhibition of viral replication | Not specified | |
| Cytotoxicity | Induction of apoptosis | <10 | |
| Enzyme inhibition | Cyclooxygenase inhibition | Not specified |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Studies : A study investigated the cytotoxic effects of isoindole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values below 10 µM against breast and lung cancer cells, suggesting significant anticancer potential .
- Antiviral Research : In another study, researchers synthesized a series of pyridine-based isoindoles and tested their efficacy against HIV. Some derivatives showed promising results with IC50 values around 5 µM, highlighting the potential for further development in antiviral therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
